N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Lipophilicity Drug design SAR

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide (CAS 941945-11-5) is a synthetic aryl-thiazole sulfonamide with molecular formula C19H19ClN2O4S2 and molecular weight 439.0 g/mol. The compound features a 4-chlorophenyl substituent at the thiazole 2-position, an ethyl linker at the thiazole 4-position, and a 2,4-dimethoxybenzenesulfonamide terminus.

Molecular Formula C19H19ClN2O4S2
Molecular Weight 438.94
CAS No. 941945-11-5
Cat. No. B2791963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
CAS941945-11-5
Molecular FormulaC19H19ClN2O4S2
Molecular Weight438.94
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C19H19ClN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3
InChIKeyYTYOUUQPVRMSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide (CAS 941945-11-5): Core Chemical Identity and Computed Profile


N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide (CAS 941945-11-5) is a synthetic aryl-thiazole sulfonamide with molecular formula C19H19ClN2O4S2 and molecular weight 439.0 g/mol [1]. The compound features a 4-chlorophenyl substituent at the thiazole 2-position, an ethyl linker at the thiazole 4-position, and a 2,4-dimethoxybenzenesulfonamide terminus. Computed physicochemical descriptors include an XLogP3-AA of 4.1, topological polar surface area of 114 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. Analogous compounds in this class have been investigated in patent literature for autoimmune and inflammatory disease applications, as well as in academic studies targeting carbonic anhydrase and cholinesterase enzymes [2][3].

Screening Context Target-based enzyme inhibition panels (metalloenzyme, kinase, cholinesterase)
Pharmacophore Sulfonamide zinc-binding group supports metalloenzyme target engagement studies
SAR Reproducibility Defined 2,4-dimethoxy substitution pattern enables batch-consistent SAR workflows

Why N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide Cannot Be Replaced by Generic Analogs Without Verification


Within the aryl-thiazole ethyl-benzenesulfonamide series, even single-atom substitutions (e.g., Cl → F on the phenyl ring) produce measurable shifts in lipophilicity (ΔXLogP3-AA ≈ -0.4 to -0.6 units) and electronic distribution that alter target-binding kinetics [1]. Changing the sulfonamide aromatic substitution pattern (e.g., 2,4-dimethoxy vs. 4-ethyl or 2-nitro) fundamentally rebalances hydrogen-bonding capacity, metabolic stability, and solubility—each critical for reproducible in vitro and in vivo outcomes [2]. The patent literature on a close scaffold analog, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]ethyl]-butanamide, demonstrates that the thiazole–chlorophenyl core is validated for autoimmune and inflammatory disease targets; substituting the sulfonamide terminus for an amide abolishes the zinc-binding pharmacophore required for carbonic anhydrase or related metalloenzyme engagement [3]. Consequently, untested interchange among in-class compounds risks data irreproducibility and target-mismatch across screening cascades.

Attribute
This Compound
Analog May Differ
Halogen Substituent
4-Chlorophenyl (Cl)
4-Fluoro analog shifts lipophilicity ~0.4–0.6 log units lower; membrane permeability may not transfer
Sulfonamide Pattern
2,4-Dimethoxy (7 H-bond acceptors)
4-Ethyl or 2-nitro patterns alter H-bond capacity and electronic profile; target engagement may shift
Terminal Group
Sulfonamide (zinc-binding pharmacophore)
Butanamide analog lacks metalloenzyme-binding capacity; may not engage zinc-dependent targets

Quantitative Differentiation Evidence for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide vs. Closest Analogs


Halogen-Dependent Lipophilicity Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Analog

The target compound (4-Cl-phenyl) exhibits a computed XLogP3-AA of 4.1, approximately 0.4–0.6 log units higher than the corresponding 4-fluorophenyl analog, reflecting the greater lipophilicity of chlorine versus fluorine substituents [1]. This difference of ΔXLogP3-AA ≈ 0.4–0.6 translates to an estimated 2.5–4× increase in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in cell-based assays [1]. The 4-Cl substituent also provides a larger van der Waals volume (≈12.0 vs. ≈5.8 ų for fluorine), which can enhance hydrophobic pocket occupancy in targets such as GPCRs or kinase ATP-binding sites where the chlorophenyl-thiazole scaffold establishes key π-stacking and hydrophobic contacts [2].

Lipophilicity Shift
Reported
XLogP3-AA 4.1 vs ~3.5–3.7
Δ ≈ +0.4 to +0.6 log units
Supports membrane permeability context
Computed property; experimental logP recommended
Lipophilicity Drug design SAR

Sulfonamide Hydrogen-Bond Donor Capacity: 2,4-Dimethoxy vs. 4-Ethylbenzenesulfonamide Analog

The 2,4-dimethoxybenzenesulfonamide terminus contributes one hydrogen-bond donor (sulfonamide N–H) and seven hydrogen-bond acceptors (two methoxy oxygens, two sulfonyl oxygens, thiazole nitrogen) [1]. By contrast, the 4-ethylbenzenesulfonamide analog (CAS 941900-91-0) retains only one H-bond donor and five H-bond acceptors, lacking the two methoxy oxygen acceptor sites [2]. The methoxy groups at the 2- and 4-positions also introduce electron-donating resonance effects (+M) that modulate the acidity of the sulfonamide N–H (estimated pKa shift of −0.3 to −0.5 units relative to unsubstituted benzenesulfonamide), enhancing zinc(II) coordination in metalloenzyme active sites such as carbonic anhydrases [3]. This dual methoxy substitution pattern is consistent with pharmacophoric features observed in optimized carbonic anhydrase inhibitor series where 2,4-dimethoxy substitution improved CA IX selectivity by 3- to 8-fold over the unsubstituted parent scaffold [3].

H-Bond Acceptor Count
Class-level
7 HBA vs 5 HBA; +2 acceptors
CA IX selectivity 3–8× reported in class
Supports metalloenzyme binding review
Class-level SAR; confirm with target-specific assay
Hydrogen bonding Target engagement Enzyme inhibition

Metabolic Stability Advantage of 2,4-Dimethoxy Substitution Over Nitrobenzenesulfonamide Analog

The 2-nitrobenzenesulfonamide analog (CAS 923216-57-3) contains a nitroaromatic group that is a well-established structural alert for metabolic bioactivation via nitroreductase enzymes, which generate reactive nitroso and hydroxylamine intermediates capable of covalent protein binding and hepatotoxicity [1]. The target compound replaces the nitro group with two methoxy substituents, eliminating this toxicophore while preserving aromatic electron density. In systematic analyses of aromatic nitro-containing screening compounds, nitro reduction accounted for approximately 20–30% of assay interference artifacts in cell-based viability assays due to redox cycling and reactive oxygen species generation [2]. The 2,4-dimethoxybenzenesulfonamide terminus avoids this liability, making it a cleaner chemical probe for in vitro mechanistic studies and a more developable lead scaffold [1][2].

Structural Alert Avoidance
Class-level
No nitro group present
Class-level ~20–30% interference reduction vs nitro analog
May support assay interference review
Class-level inference; confirm in target assay platform
Metabolic stability Nitro reduction Toxicity

Scaffold Validation: Thiazole–Chlorophenyl Core Confirmed Active in Autoimmune and Inflammatory Disease Models

The thiazole–chlorophenyl core scaffold (2-(4-chlorophenyl)thiazol-4-yl-ethyl) is explicitly claimed in patent US20210275502A1, where the butanamide derivative demonstrated efficacy in models of autoimmune and skin immunology disorders including vitiligo, psoriasis, atopic dermatitis, and alopecia areata [1]. The patent describes the butanamide analog as an active pharmaceutical ingredient suitable for oral and topical formulation, establishing the core scaffold's disease-relevant biological activity [1]. The target sulfonamide compound retains this validated core while appending a 2,4-dimethoxybenzenesulfonamide group, which—unlike the butanamide terminus—preserves the sulfonamide zinc-binding pharmacophore essential for carbonic anhydrase and related metalloenzyme engagement, potentially broadening the target profile beyond the amide analog's mechanism [2].

Core Scaffold Validation
Reported
Thiazole–chlorophenyl core patent-reported in autoimmune disease models
Sulfonamide adds zinc-binding capacity
Reported model-response context
Sulfonamide-specific data pending direct measurement
Autoimmune disease Skin immunology Inflammation

Recommended Research and Procurement Scenarios for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide


Target-Based Screening for Carbonic Anhydrase Isoform Selectivity

The compound's 2,4-dimethoxybenzenesulfonamide terminus provides a zinc-binding pharmacophore predicted to engage carbonic anhydrase (CA) active sites with enhanced selectivity due to the methoxy groups' electronic and steric contributions [1]. Researchers seeking isoform-selective CA inhibitors (particularly CA IX and CA XII, relevant to oncology) should prioritize this compound over the 4-ethylbenzenesulfonamide or unsubstituted benzenesulfonamide analogs, which lack the dual methoxy H-bond acceptors that literature SAR indicates improve CA IX selectivity by 3- to 8-fold [1]. Procurement rationale: select this compound for CA inhibition profiling panels; exclude the nitro analog due to assay interference risk [2].

Autoimmune and Inflammatory Disease Target Deconvolution Studies

The thiazole–chlorophenyl core scaffold has demonstrated preclinical efficacy in autoimmune and skin immunology disease models (vitiligo, psoriasis, atopic dermatitis) via the butanamide analog [3]. The sulfonamide variant adds metalloenzyme and potential kinase-targeting capability absent in the amide series. Researchers investigating shared mechanisms between autoimmune signaling and carbonic anhydrase or kinase pathways (e.g., in psoriatic keratinocyte hyperproliferation or vitiligo melanocyte stress responses) should select this compound as a dual-pharmacophore probe. The 4-fluorophenyl analog's lower lipophilicity (ΔXLogP3-AA ≈ −0.4 to −0.6) may limit intracellular target access in skin tissue penetration assays, giving the 4-Cl compound a distribution advantage in epidermal and dermal compartment studies [4].

Chemical Probe Development for Cholinesterase and Neurodegenerative Disease Research

Thiazole-bearing sulfonamide derivatives have demonstrated potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with literature IC50 values as low as 0.10 ± 0.05 µM (AChE) and 0.20 ± 0.050 µM (BChE) for optimized analogs [5]. The target compound's 2,4-dimethoxybenzenesulfonamide group provides additional H-bond acceptor sites that may enhance peripheral anionic site interactions within the cholinesterase gorge. Researchers validating cholinesterase targets for Alzheimer's disease or myasthenia gravis should include this compound in focused screening sets alongside established thiazole-sulfonamide hybrids. The absence of the nitro structural alert (present in the 2-nitrobenzenesulfonamide analog) makes this compound suitable for long-term neuronal cell culture studies where nitro-related cytotoxicity would confound results [2].

Structure-Activity Relationship (SAR) Expansion Around the Thiazole–Ethyl Linker Scaffold

For medicinal chemistry teams exploring the 2-(4-chlorophenyl)thiazol-4-yl-ethyl scaffold, this compound serves as a key sulfonamide benchmark. Systematic variation of the benzenesulfonamide substitution pattern (2,4-dimethoxy vs. 4-ethyl vs. 2-nitro vs. unsubstituted) allows direct attribution of potency, selectivity, and ADME property changes to specific sulfonamide features. The computed XLogP3-AA of 4.1, PSA of 114 Ų, and 8 rotatable bonds [4] place this compound within favorable oral drug-like space, making it a suitable starting point for lead optimization programs targeting inflammatory, oncologic, or neurodegenerative indications. Procurement of this specific CAS ensures batch-to-batch consistency for SAR data reproducibility, as the 2,4-dimethoxy substitution pattern is compositionally unambiguous compared to mixed or unspecified sulfonamide variants.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform profiling
Sulfonamide zinc-binding pharmacophore
CA IX / CA XII selectivity confirmation
Inflammatory pathway target deconvolution
Dual-pharmacophore thiazole-sulfonamide scaffold
Model-response endpoint context
Cholinesterase pathway studies
Thiazole-sulfonamide hybrid scaffold
AChE / BChE inhibition profiling
Thiazole-ethyl linker SAR studies
Defined 2,4-dimethoxy substitution pattern
Batch-consistent SAR data reproducibility
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